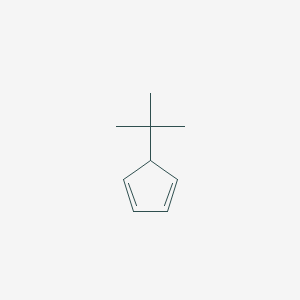

5-Tert-butylcyclopenta-1,3-diene

Description

5-Tert-butylcyclopenta-1,3-diene is a substituted cyclopentadiene derivative characterized by a tert-butyl group at the 5-position of the cyclopenta-1,3-diene ring. Its molecular formula is C₉H₁₄, and it is a key structural component of organometallic complexes such as tert-butylferrocene (C₁₄H₁₈Fe), where it coordinates with iron to form a metallocene . The tert-butyl substituent introduces significant steric bulk, enhancing thermal stability and influencing electronic properties by donating electron density through hyperconjugation. This compound is utilized in catalysis, materials science, and as a precursor for synthesizing functionalized organometallics .

Properties

Molecular Formula |

C9H14 |

|---|---|

Molecular Weight |

122.21 g/mol |

IUPAC Name |

5-tert-butylcyclopenta-1,3-diene |

InChI |

InChI=1S/C9H14/c1-9(2,3)8-6-4-5-7-8/h4-8H,1-3H3 |

InChI Key |

ZATNUISQHWOHHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1C=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

5-Tert-butylcyclopenta-1,3-diene features a cyclopentadiene framework with a tert-butyl substituent. This unique structure enhances its stability and reactivity due to the steric hindrance provided by the tert-butyl group. The compound can serve as a ligand in organometallic chemistry, forming complexes with transition metals, which are pivotal for various catalytic processes.

Catalysis

One of the primary applications of 5-tert-butylcyclopenta-1,3-diene is in catalysis. It acts as a catalyst or catalyst precursor in several organic synthesis reactions, particularly polymerization processes. The presence of the cyclopentadiene moiety allows it to engage in various chemical transformations, facilitating the formation of complex organic molecules.

Case Study: Polymerization Reactions

In a study published in Dalton Transactions, researchers explored the use of bulky cyclopentadienyl ligands in stabilizing transition metal complexes for polymerization reactions. The results indicated that 5-tert-butylcyclopenta-1,3-diene could effectively stabilize metal centers, enhancing catalytic activity and selectivity in polymer formation .

While specific biological activity data on 5-tert-butylcyclopenta-1,3-diene is limited, compounds with similar structures have been investigated for their pharmacological properties. Organometallic compounds often exhibit interesting biological activities, including antimicrobial and anticancer effects. The iron component in certain complexes derived from 5-tert-butylcyclopenta-1,3-diene may play a role in biological systems due to iron's essential function in various biochemical processes .

Case Study: Anticancer Properties

Research has indicated that organometallic compounds similar to 5-tert-butylcyclopenta-1,3-diene can exhibit anticancer properties. For instance, studies have shown that certain iron complexes can induce apoptosis in cancer cells through reactive oxygen species generation . Although direct studies on 5-tert-butylcyclopenta-1,3-diene are scarce, its structural analogs provide insights into potential therapeutic applications.

Synthesis and Reaction Mechanisms

The synthesis of 5-tert-butylcyclopenta-1,3-diene can be achieved through alkylation of cyclopentadiene with tert-butyl bromide using sodium hydride as a base. This method highlights the compound's accessibility for further research and application development .

Table: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Cyclopentadiene + tert-butyl bromide | Sodium hydride | 5-Tert-butylcyclopenta-1,3-diene |

Coordination Chemistry

The coordination chemistry involving 5-tert-butylcyclopenta-1,3-diene showcases its versatility as a ligand. It forms stable complexes with various transition metals, which can be utilized in diverse catalytic processes.

Case Study: Metal Complexes

A study examined the coordination of 5-tert-butylcyclopenta-1,3-diene with ruthenium trichloride to form stable metal complexes. These complexes demonstrated enhanced reactivity and selectivity in catalyzing organic reactions .

Comparison with Similar Compounds

The following analysis compares 5-tert-butylcyclopenta-1,3-diene with structurally and functionally related cyclopentadiene and cyclohexadiene derivatives, focusing on molecular properties, reactivity, and applications.

Structural Analogs with Alkyl Substituents

Key Observations :

- Steric Effects : The tert-butyl group imposes greater steric hindrance than n-butyl or methyl, slowing reaction kinetics but improving thermal stability in metallocenes .

- Electronic Effects : Alkyl groups donate electron density via hyperconjugation, increasing electron richness of the diene system. Tert-butyl’s inductive effect slightly withdraws electrons, balancing steric and electronic influences .

Cyclohexadiene Derivatives

Key Observations :

- Ring Size : Cyclopentadienes (5-membered) are more strained but more reactive in cycloaddition reactions than cyclohexadienes (6-membered).

- Aromaticity : Cyclohexadienes lack the aromatic stabilization of cyclopentadienyl anions, making them less suited for metallocene synthesis .

Organometallic Complexes

Key Observations :

- Substituent Impact: tert-butyl groups in ferrocene derivatives improve solubility in nonpolar solvents and reduce oxidation susceptibility .

- Electronic Structure : Alkyl substituents raise HOMO energy levels, enhancing electron-donating capacity in metallocenes .

Preparation Methods

Alkylation of Cyclopentadiene via Acid-Catalyzed Friedel-Crafts Reaction

The Friedel-Crafts alkylation of cyclopentadiene with tert-butanol represents a classical route to 5-tert-butylcyclopenta-1,3-diene. This method exploits the electrophilic substitution mechanism, where tert-butanol acts as an alkylating agent in the presence of a Brønsted acid catalyst such as hydrochloric acid (HCl) . The reaction proceeds via protonation of tert-butanol to generate a tert-butyl carbocation, which attacks the electron-rich cyclopentadiene ring at the least substituted position (typically the 5-position due to steric and electronic factors) .

| Parameter | Conditions | Yield | Catalyst |

|---|---|---|---|

| Reactants | Cyclopentadiene, tert-butanol | 70–75% | HCl |

| Temperature | 0–25°C | — | — |

| Reaction Time | 4–6 hours | — | — |

Key advantages include operational simplicity and scalability, making it suitable for industrial applications . However, competing side reactions, such as over-alkylation or isomerization, necessitate careful control of stoichiometry and reaction time .

Nucleophilic Addition to Fulvene Precursors

Clark et al. (1993) demonstrated that sterically congested cyclopentadienes, including 5-tert-butyl derivatives, can be synthesized via nucleophilic addition to 6,6-dialkylfulvenes . In this approach, a methyl or hydride anion attacks the fulvene’s exocyclic double bond, followed by acid hydrolysis to yield the substituted cyclopentadiene:

-

Fulvene Synthesis : 2-Alkyl-6,6-dialkylfulvenes (e.g., 2-methyl-6,6-di-tert-butylfulvene) are prepared via condensation of cyclopentadiene with ketones.

-

Nucleophilic Addition : Methyl lithium or lithium aluminum hydride adds to the fulvene, forming a cyclohexenyl intermediate.

-

Hydrolysis : Treatment with aqueous acid (e.g., HCl) induces ring contraction, yielding 5-tert-butylcyclopenta-1,3-diene.

This method offers precise control over substitution patterns but requires stringent anhydrous conditions and specialized reagents .

Epoxide Dehydration Route

Hughes et al. (1996) developed a novel synthesis of di-tert-butylcyclopentadienes via dehydration of epoxide intermediates . While optimized for 1,5-di-tert-butyl derivatives, this strategy can be adapted for mono-substituted systems:

-

Epoxidation : Cyclopentadiene is treated with a tert-butyl epoxide precursor (e.g., tert-butyl glycidyl ether).

-

Acid-Catalyzed Dehydration : The epoxide undergoes acid-mediated ring-opening and elimination, forming the tert-butyl-substituted diene.

| Parameter | Conditions | Yield | Catalyst |

|---|---|---|---|

| Reactants | Cyclopentadiene, tert-butyl epoxide | 60–65% | H₂SO₄ |

| Temperature | 80–100°C | — | — |

| Reaction Time | 2–3 hours | — | — |

This method avoids direct alkylation, reducing side products, but demands high temperatures and precise pH control .

Transition-Metal-Catalyzed Cross-Coupling

Recent advances in transition-metal catalysis have enabled stereoselective synthesis of 1,3-dienes, including tert-butyl-substituted variants . Palladium-catalyzed Suzuki-Miyaura couplings between cyclopentadienyl boronic acids and tert-butyl halides exemplify this approach:

-

Boronic Acid Preparation : Cyclopentadienyl boronic esters are synthesized via hydroboration of cyclopentadiene derivatives.

-

Cross-Coupling : A Pd(0) catalyst mediates coupling with tert-butyl iodide, forming the C–C bond at the 5-position.

This method achieves excellent regioselectivity and functional group tolerance but relies on air-sensitive boronic acids and expensive catalysts .

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Industrial Viability |

|---|---|---|---|

| Friedel-Crafts Alkylation | Low cost, scalable | Side reactions, moderate yields | High |

| Fulvene Addition | High stereochemical control | Complex precursors, anhydrous conditions | Moderate |

| Epoxide Dehydration | Reduced over-alkylation | High energy input, specialized equipment | Low |

| Suzuki-Miyaura Coupling | Precision, functional group tolerance | Costly catalysts, sensitivity to air | Low |

Q & A

Basic Research Questions

Q. How can 5-tert-butylcyclopenta-1,3-diene be synthesized with high regioselectivity in academic laboratories?

- Methodological Answer : A common approach involves the Diels-Alder reaction between cyclopentadiene derivatives and tert-butyl-substituted dienophiles. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Subsequent purification via fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate gradients) ensures high purity (>95%) . Key challenges include controlling steric hindrance from the tert-butyl group and optimizing reaction temperatures (typically 0–25°C) to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing 5-tert-butylcyclopenta-1,3-diene?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the structure. The tert-butyl group shows a singlet at ~1.3 ppm (¹H) and 25–30 ppm (¹³C), while conjugated diene protons resonate at 5.0–6.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₉H₁₄: calc. 122.1096, obs. 122.1095) and fragmentation patterns.

- X-ray Diffraction : Single-crystal X-ray analysis resolves steric effects of the tert-butyl group on the cyclopentadiene ring .

Q. How can researchers determine the thermodynamic stability of 5-tert-butylcyclopenta-1,3-diene compared to its isomers?

- Methodological Answer : Computational methods like density functional theory (DFT) at the B3LYP/6-31G* level predict relative stability by comparing Gibbs free energies. Experimentally, differential scanning calorimetry (DSC) measures enthalpy changes during isomerization, while gas chromatography (GC) monitors equilibrium distributions under controlled temperatures .

Advanced Research Questions

Q. What role does the tert-butyl substituent play in modulating the reactivity of 5-tert-butylcyclopenta-1,3-diene in Diels-Alder reactions?

- Methodological Answer : The tert-butyl group acts as an electron-donating substituent, increasing the electron density of the diene and enhancing its reactivity toward electron-deficient dienophiles. Steric effects, however, may reduce reaction rates with bulky partners. Kinetic studies (e.g., UV-Vis monitoring of reaction progress) and Hammett plots can quantify electronic and steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.